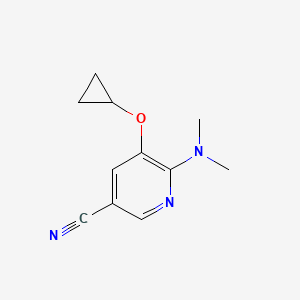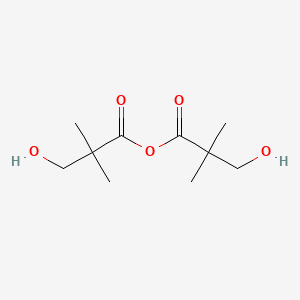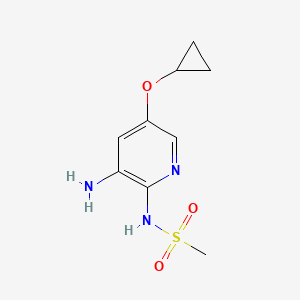
N-(3-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a compound that features a unique combination of a pyridine ring, an amino group, a cyclopropoxy group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 3-amino-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amino group to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-(2-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
- N-(pyridin-2-yl)amides
- Trifluoromethylpyridines
Comparison: N-(3-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as N-(2-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide, which lacks the cyclopropoxy group. Additionally, the combination of the amino group and the methanesulfonamide group provides unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(3-amino-5-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-8(10)4-7(5-11-9)15-6-2-3-6/h4-6H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
PYHXLNJBGJHTGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


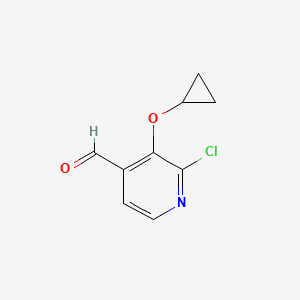
![N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B14807793.png)
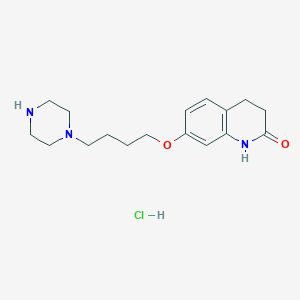
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14807806.png)
![methyl 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinecarboxylate](/img/structure/B14807810.png)
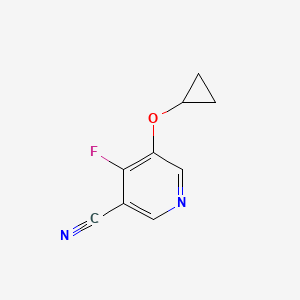
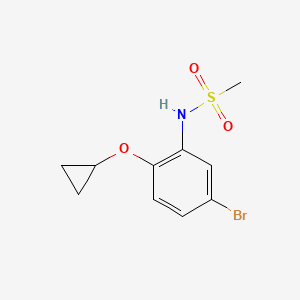
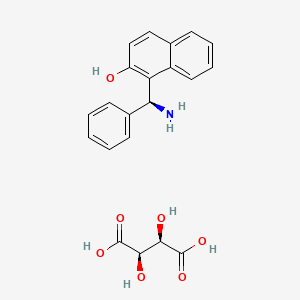
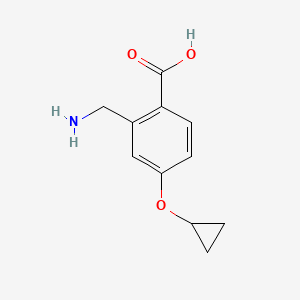
![N-[4-(acetylamino)phenyl]-2-iodobenzamide](/img/structure/B14807841.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14807843.png)
